2-(Azidomethyl)-5-methylfuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

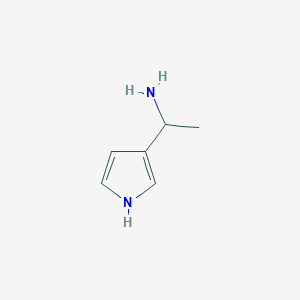

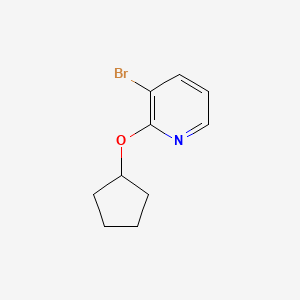

The molecular structure of “2-(Azidomethyl)-5-methylfuran” would consist of a furan ring with an azidomethyl group attached at the 2-position and a methyl group at the 5-position. The azide group (-N3) is a linear arrangement of three nitrogen atoms with a net negative charge .Chemical Reactions Analysis

Azides are known to be highly reactive and can participate in various chemical reactions, including click reactions . Furan rings can undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Azidomethyl)-5-methylfuran” would depend on the specific structure of the compound. Azides are generally sensitive to heat and shock .科学的研究の応用

Material Sciences: Polymer Crosslinking

The azide group in 2-(Azidomethyl)-5-methylfuran can be utilized for polymer crosslinking. This process alters the physical properties of polymers, enhancing the efficiency of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) . The release of nitrogen during this reaction can also lead to energy output, which is beneficial in creating highly energetic materials.

Organic Synthesis: Heterocycles Formation

Organic azides, including 2-(Azidomethyl)-5-methylfuran, are key in synthesizing various heterocycles. They participate in reactions like the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals.

Click Chemistry

The azide functional group is known for its role in click chemistry reactions, which are characterized by their efficiency and specificity in forming new bonds. This makes 2-(Azidomethyl)-5-methylfuran a valuable compound in designing and synthesizing new materials and bioconjugates.

High-Energy Materials

Due to its high nitrogen content, 2-(Azidomethyl)-5-methylfuran can be used in the development of high-energy materials. These materials have applications in propellants and explosives, where controlled energy release is crucial .

Photolithography

In photolithography, the azide group’s ability to release nitrogen upon photolysis can be harnessed. This property is useful in creating patterns on semiconductor materials, which is a critical step in fabricating electronic devices .

Medicinal Chemistry: Drug Development

The versatility of the azide group in 2-(Azidomethyl)-5-methylfuran allows for its use in medicinal chemistry, particularly in drug development. It can be incorporated into drug molecules to modify their pharmacokinetic properties or to create prodrugs that release active compounds in a controlled manner .

作用機序

将来の方向性

特性

IUPAC Name |

2-(azidomethyl)-5-methylfuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-2-3-6(10-5)4-8-9-7/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUPASKWTICFMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)-5-methylfuran | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)

![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)

![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)

![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)